2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c24-20(22-14-16-4-3-9-27-16)19(23-7-10-28(25,26)11-8-23)12-15-13-21-18-6-2-1-5-17(15)18/h1-6,9,13,19,21H,7-8,10-12,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGBPJLPDOUFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a member of the thiazine and indole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 441.55 g/mol. The structure features a thiazine ring fused with an indole moiety, which is significant for its biological interactions.
1. Antitumor Activity
Various studies have indicated that compounds containing thiazine and indole structures exhibit antitumor properties . For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as interference with DNA synthesis and modulation of apoptotic pathways.
2. Antimicrobial Activity
Compounds derived from thiophene and thiazole rings have demonstrated antimicrobial properties . A study indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains.
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazine derivatives. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic efficacy in diseases characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in tumorigenesis, such as histone deacetylases and phosphodiesterases.
- DNA Interaction : The presence of the indole moiety may facilitate interaction with DNA, leading to inhibition of replication in cancer cells.
- Receptor Modulation : Certain derivatives act as antagonists at specific receptors involved in cellular signaling pathways related to cancer progression.
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a related thiazine-indole compound in vitro against various cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of several thiazine derivatives against clinical isolates of bacteria and fungi. The results indicated that these compounds possess broad-spectrum activity, particularly against resistant strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
The compound shares a propanamide backbone with multiple derivatives, but its substituents distinguish it from others:
Pharmacological and Physicochemical Properties
- Metabolic Stability: The sulfone group in the target compound likely reduces oxidative metabolism compared to non-sulfonated thiazinan derivatives .
- Lipophilicity : The thiophen-2-ylmethyl group may increase logP compared to carbazole or biphenyl analogs (e.g., logP ~3.5 vs. 2.8 for S30) .
Q & A
Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including:
- Coupling reactions between thiazinane-dioxide and indole-thiophene precursors using reagents like hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction) .
- Amide bond formation between the thiophen-2-ylmethylamine and propanoyl chloride derivatives under anhydrous conditions (e.g., DMF solvent, 0–5°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Optimization:
- Temperature control (e.g., 50–60°C for thiazinane ring closure) .
- Solvent selection (polar aprotic solvents like DMF improve yield by 15–20% compared to ethanol) .
- pH adjustment (neutral to slightly acidic conditions stabilize the indole moiety during coupling) .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR spectroscopy (¹H/¹³C): Confirm regiochemistry of the thiazinane-dioxide (δ 3.8–4.2 ppm for SO₂ protons) and indole NH (δ 10.2–10.8 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₂N₃O₃S₂: 424.1152) .
- IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and sulfonyl groups (SO₂ at ~1150–1300 cm⁻¹) .
- X-ray crystallography : Resolve stereochemical ambiguities in the thiazinane and thiophene moieties .
Basic: What primary biological activities have been reported, and which assays are used to evaluate them?
Answer:
- Anticancer activity : IC₅₀ values (e.g., 8–12 µM against MCF-7 breast cancer cells via MTT assay) .
- Antimicrobial effects : MIC of 16 µg/mL against S. aureus (broth microdilution) .
- Apoptosis induction : Caspase-3/7 activation assays (2.5-fold increase at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
